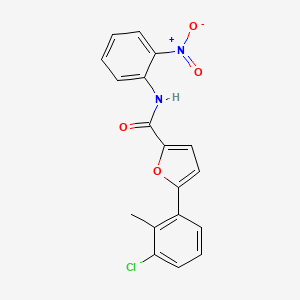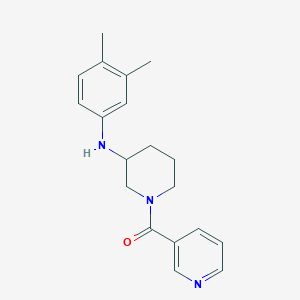
N-1-adamantyl-4-methyl-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-adamantyl-4-methyl-1-piperazinecarboxamide, also known as A-366, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. A-366 belongs to the class of adamantyl derivatives, which have been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mecanismo De Acción
The exact mechanism of action of N-1-adamantyl-4-methyl-1-piperazinecarboxamide is not fully understood. However, it has been suggested that N-1-adamantyl-4-methyl-1-piperazinecarboxamide may exert its anti-tumor effects by inhibiting the activity of histone lysine demethylase 5A (KDM5A), a protein that is overexpressed in many types of cancer. By inhibiting KDM5A, N-1-adamantyl-4-methyl-1-piperazinecarboxamide can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor properties, N-1-adamantyl-4-methyl-1-piperazinecarboxamide has also been shown to exhibit anti-inflammatory and analgesic effects. N-1-adamantyl-4-methyl-1-piperazinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to reduce the activation of microglia, which play a key role in neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-1-adamantyl-4-methyl-1-piperazinecarboxamide is its high potency and selectivity for KDM5A, which makes it a valuable tool for studying the role of KDM5A in cancer and other diseases. However, N-1-adamantyl-4-methyl-1-piperazinecarboxamide has limited solubility in water and may require the use of organic solvents for in vitro experiments. Additionally, the high cost of N-1-adamantyl-4-methyl-1-piperazinecarboxamide may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on N-1-adamantyl-4-methyl-1-piperazinecarboxamide. One area of interest is the development of more potent and selective KDM5A inhibitors based on the structure of N-1-adamantyl-4-methyl-1-piperazinecarboxamide. Another area of research is the investigation of the potential therapeutic applications of N-1-adamantyl-4-methyl-1-piperazinecarboxamide in other diseases, such as neurodegenerative disorders and viral infections. Finally, studies are needed to better understand the pharmacokinetics and toxicity of N-1-adamantyl-4-methyl-1-piperazinecarboxamide in vivo, which will be critical for the development of N-1-adamantyl-4-methyl-1-piperazinecarboxamide as a potential therapeutic agent.
Métodos De Síntesis
The synthesis of N-1-adamantyl-4-methyl-1-piperazinecarboxamide involves the reaction of 1-adamantylamine with 4-methylpiperazinecarboxylic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The resulting product is then purified using chromatography techniques to obtain the pure compound.
Aplicaciones Científicas De Investigación
N-1-adamantyl-4-methyl-1-piperazinecarboxamide has been shown to have potential therapeutic applications in various fields of scientific research. One of the most promising applications of N-1-adamantyl-4-methyl-1-piperazinecarboxamide is in the field of cancer research. Studies have shown that N-1-adamantyl-4-methyl-1-piperazinecarboxamide has anti-tumor properties and can inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
N-(1-adamantyl)-4-methylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c1-18-2-4-19(5-3-18)15(20)17-16-9-12-6-13(10-16)8-14(7-12)11-16/h12-14H,2-11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWORWCZZSVXPTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5707618 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-{1-[3-(2-furyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4923397.png)


![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B4923414.png)
![1-propyl-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4923419.png)
![2-[1-methyl-2-oxo-2-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4923424.png)
![3-chloro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4923434.png)
![methyl 4-{[4-chloro-1-(4-ethylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]oxy}benzoate](/img/structure/B4923450.png)
![dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate](/img/structure/B4923464.png)


![3,3'-[(4-methyl-1,3-thiazol-2-yl)imino]dipropanamide](/img/structure/B4923481.png)

